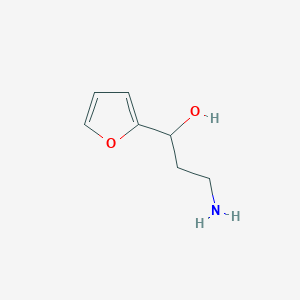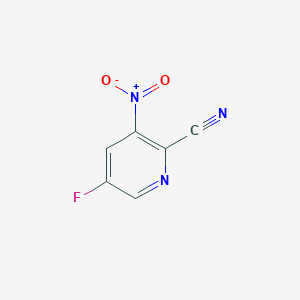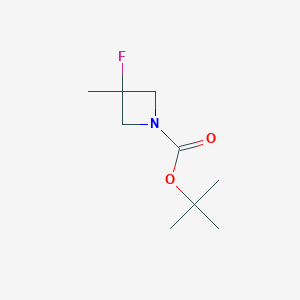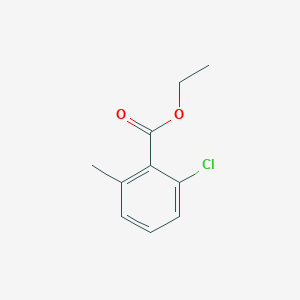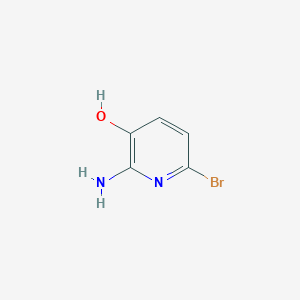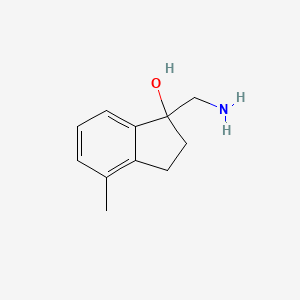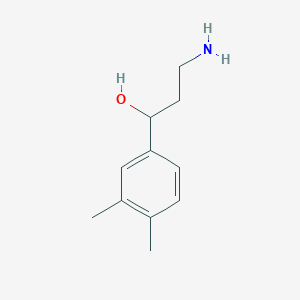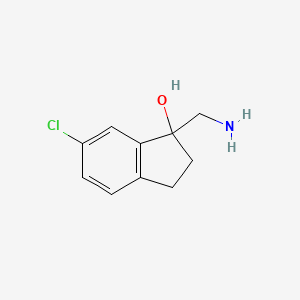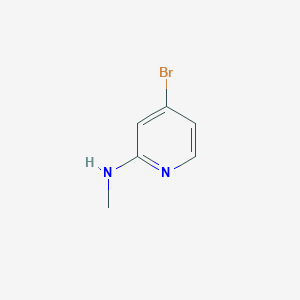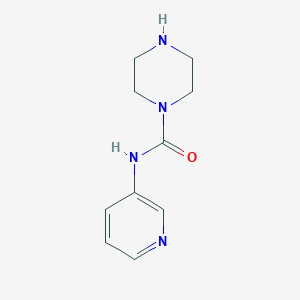
N-(吡啶-3-基)哌嗪-1-甲酰胺
描述
N-(Pyridin-3-yl)piperazine-1-carboxamide is a heterocyclic compound that features a piperazine ring bonded to a pyridine ring through a carboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
N-(Pyridin-3-yl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
N-(Pyridin-3-yl)piperazine-1-carboxamide is primarily targeted against Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . The compound’s role is to inhibit the growth and proliferation of these bacteria, thereby helping to control the spread of the disease .
Mode of Action
It is known that the compound interacts with its target bacteria, inhibiting their growth and proliferation . This interaction likely involves the compound binding to specific proteins or enzymes within the bacteria, disrupting their normal function and leading to their death .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound affects pathways related to bacterial growth and proliferation . The downstream effects of this disruption could include the death of the bacteria and a reduction in the symptoms of tuberculosis .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The primary result of N-(Pyridin-3-yl)piperazine-1-carboxamide’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth and proliferation . This leads to a reduction in the bacterial population, thereby helping to control the spread of tuberculosis .
生化分析
Biochemical Properties
N-(Pyridin-3-yl)piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction with CDK2 inhibits its activity, leading to cell cycle arrest. Additionally, N-(Pyridin-3-yl)piperazine-1-carboxamide has been found to bind to histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties .
Cellular Effects
N-(Pyridin-3-yl)piperazine-1-carboxamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDK2, it can induce cell cycle arrest, leading to reduced cell proliferation . This compound also modulates histamine H3 receptor activity, impacting neurotransmitter release and neuronal signaling . Furthermore, its interaction with sigma-1 receptors can influence cellular stress responses and apoptosis.
Molecular Mechanism
The molecular mechanism of N-(Pyridin-3-yl)piperazine-1-carboxamide involves binding interactions with specific biomolecules. It inhibits CDK2 by binding to its active site, preventing substrate phosphorylation and subsequent cell cycle progression . Additionally, as a histamine H3 receptor antagonist, it blocks the receptor’s activity, reducing histamine-mediated signaling . The compound’s interaction with sigma-1 receptors involves binding to the receptor’s ligand-binding domain, modulating its activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Pyridin-3-yl)piperazine-1-carboxamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent effects on cellular function, including sustained inhibition of cell proliferation and modulation of receptor activity.
Dosage Effects in Animal Models
The effects of N-(Pyridin-3-yl)piperazine-1-carboxamide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
N-(Pyridin-3-yl)piperazine-1-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These enzymes catalyze the oxidation and subsequent conjugation of the compound, facilitating its excretion. The compound’s metabolism can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, N-(Pyridin-3-yl)piperazine-1-carboxamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and intracellular localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It can accumulate in specific tissues, including the liver and brain, where it exerts its biological effects.
Subcellular Localization
N-(Pyridin-3-yl)piperazine-1-carboxamide exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular distribution and stability. Additionally, targeting signals within the compound’s structure may direct it to specific compartments or organelles, further modulating its activity.
准备方法
Synthetic Routes and Reaction Conditions
N-(Pyridin-3-yl)piperazine-1-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage . The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of N-(Pyridin-3-yl)piperazine-1-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can improve yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
化学反应分析
Types of Reactions
N-(Pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.
相似化合物的比较
Similar Compounds
- N-(Pyridin-2-yl)piperazine-1-carboxamide
- N-(Pyridin-4-yl)piperazine-1-carboxamide
- N-(Pyrimidin-2-yl)piperazine-1-carboxamide
Uniqueness
N-(Pyridin-3-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.
属性
IUPAC Name |
N-pyridin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQBBKYUFLWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


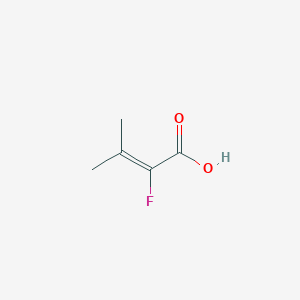
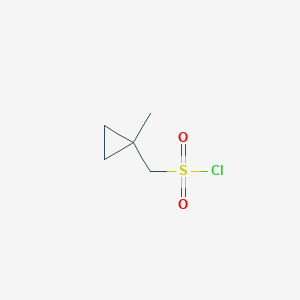
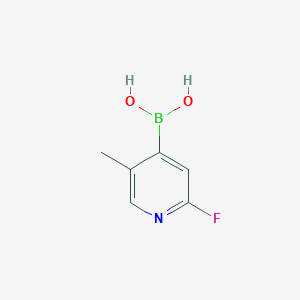
![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
